Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one is a product of the condensation reaction between 4-oxo-3,4-dihydroquinazoline-2-yl-sulfanyl)-acetic acid and anthranilamide. This compound serves as a precursor for synthesizing 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one. []
Relevance: This compound shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Additionally, both compounds feature a sulfur atom at the 2-position of the quinazolinone ring, although the specific substituent on the sulfur differs. []
Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one is a novel compound synthesized by oxidizing 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one using sodium hypochlorite in an alkaline medium. []
Relevance: Similar to the previous compound, this molecule shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Both also contain a sulfur substituent at the 2-position, though this compound has a sulfinyl group instead of a sulfanyl group. []
Compound Description: (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide is a potent histone deacetylase 6 (HDAC6) inhibitor with an IC50 value of 8 nM. [] It was designed and synthesized as part of a study focusing on quinazolin-4-one derivatives as selective HDAC6 inhibitors for potential treatment of Alzheimer's disease. It has shown promising results in vitro, inducing neurite outgrowth, enhancing synaptic activities, and decreasing zinc-mediated β-amyloid aggregation. []
Relevance: This compound, while possessing variations in substituents at positions 2, 3, 6, and 7, shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. []
Compound Description: N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide is another potent and selective HDAC6 inhibitor with an IC50 value of 29 nM. [] Similar to compound 4b, it was identified as a promising drug candidate for Alzheimer's disease due to its positive effects on neurite outgrowth, synaptic activities, and β-amyloid aggregation in vitro. Additionally, it exhibited minimal hERG channel activity and cytochrome P450 activity. []
Relevance: This compound is also structurally related to 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one by sharing the core quinazolin-4-one structure. [] It exhibits variations in substituents at positions 2, 3, and 7 compared to the target compound.
Compound Description: 2-(2-(3-(4-([18F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione is a positron emission tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the human brain. [, , ] While useful for imaging, it suffers from radiolabeled metabolite accumulation in the brain. []
Relevance: This compound shares the central quinazolin-4-one motif with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one, although it features a complex substituent at the 2-position and a phenyl group at position 3. []
Compound Description: This molecule is an improved PET ligand for imaging PDE10A, designed based on the structure of [18F]MNI-659. It exhibits a high binding affinity to PDE10A (Ki = 2.9 nM) and good lipophilicity (log D = 2.2). [] In PET studies, it showed a higher binding potential in the striatum of rat brains compared to [18F]MNI-659, with less contamination from radiolabeled metabolites. []
Relevance: This compound is a derivative of [18F]MNI-659 and consequently retains the core quinazolin-4-one structure present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. The main structural difference from [18F]MNI-659 is the replacement of the fluoroethoxy group at the para position of the phenyl ring with a fluoromethoxy-d2 group. []
Compound Description: This is another novel PDE10A PET radiotracer designed for imaging PDE10A in the human brain. [] While it exhibits similar metabolic properties to 18F-MNI-659, its kinetics are much slower. []
Relevance: This compound, like the other PDE10A PET ligands mentioned, shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] Its structure differs by the presence of a 1-(2-fluoroethyl)-1H-indazol-6-yl substituent at the 3-position of the quinazolinone ring and a large substituent at the 2-position. []
Compound Description: 4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide is a potent antitumor agent with high growth-inhibitory activity, believed to act via a folate-independent mechanism. It exhibits unique biochemical characteristics, including a delayed, non-phase-specific cell cycle arrest. []
Relevance: This compound is based on the quinazolin-4-one scaffold, also present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] It features a complex substitution pattern at the 6-position and a methyl group at the 2-position. []
Compound Description: The structure of this compound is described in detail in its associated publication. [] The paper focuses on the crystal structure analysis of this molecule.
Relevance: This compound features a core quinazolin-4-one structure with a nitro group at position 6 and a phenyl group at position 3, sharing similarities with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Notably, both compounds have a sulfur substituent at the 2-position, although the specific substituents attached to the sulfur differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.